Dinobuton
Description
Dinobuton (C₁₄H₁₈N₂O₇; molecular weight 326.3) is a dinitrophenyl carbonate ester acaricide and fungicide, widely used in agriculture to control mites and fungal pathogens. Its IUPAC name is 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, and it is registered under CAS No. 973-21-7 . Structurally, this compound features a dinitrophenol core linked to an isopropyl carbonate group, which hydrolyzes in biological systems to release dinoseb (2-sec-butyl-4,6-dinitrophenol), the active metabolite responsible for its pesticidal activity .
Mode of Action: this compound uncouples oxidative phosphorylation in mitochondria, disrupting energy production in target organisms. This mechanism is typical of dinitrophenol derivatives, which act as proton ionophores .
Applications: It is primarily used on crops like fruits, vegetables, and ornamental plants.
Environmental Fate: this compound degrades slowly in soil, with hydrolysis and microbial activity as primary degradation pathways. Its half-life varies depending on environmental conditions, such as pH and organic matter content .
Detection Methods: Advanced electrochemical sensors, such as nanostructured Fe₂O₃-ZnO modified glassy carbon electrodes (GCE), enable sensitive detection (limit of detection: 0.012 µg·mL⁻¹) in environmental samples .
Structure
3D Structure
Properties
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-5-9(4)11-6-10(15(18)19)7-12(16(20)21)13(11)23-14(17)22-8(2)3/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWLUGYOLUHEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040268 | |
| Record name | Dinobuton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] Yellowish crystalline solid; [MSDSonline] | |
| Record name | Dinobuton | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4690 | |
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Solubility |
SOL IN ALIPHATIC HYDROCARBONS, ETHANOL, FATTY OILS; HIGHLY SOL IN LOWER ALIPHATIC KETONES, AROMATIC HYDROCARBONS, In water, 0.1 mg/100 ml at 20 °C. In acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °C) | |
| Record name | DESSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000011 [mmHg], Less than 10-5 mbar at 20 °C | |
| Record name | Dinobuton | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DESSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM METHANOL OR PETROLEUM ETHER, PALE YELLOW SOLID | |
CAS No. |
973-21-7, 62655-72-5 | |
| Record name | 2-sec-Butyl-4,6-dinitrophenyl isopropyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=973-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dinobuton [BSI:ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000973217 | |
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| Record name | Dinobuton | |
| Source | EPA DSSTox | |
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| Record name | Dinobuton | |
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| Record name | DINOBUTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A711XEV1PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | DESSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
56-57 °C, MP: 58-60 °C; NONCORROSIVE /TECHNICAL PRODUCT, 97% PURE/ | |
| Record name | DESSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
The synthesis of Dinobuton involves the esterification of 2-sec-butyl-4,6-dinitrophenol with isopropyl chloroformate . The reaction typically occurs under controlled conditions with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to facilitate the esterification process .
Chemical Reactions Analysis
Dinobuton undergoes several types of chemical reactions, including:
Oxidation: While specific oxidation reactions are less documented, it is likely that this compound can undergo oxidation under strong oxidative conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . Major products formed from these reactions depend on the specific conditions but often include derivatives of the original compound with altered functional groups .
Scientific Research Applications
Pesticidal Use
Dinobuton is classified as a non-systemic acaricide with secondary fungicidal properties. Its primary application is in the agricultural sector for the control of motile stages of spider mites. It has shown effectiveness against:
- Pests : Red spider mites
- Diseases : Powdery mildew
The compound's efficacy is attributed to its ability to disrupt the metabolic processes of target organisms .
Electrochemical Behavior Studies
Recent research has focused on the electrochemical behavior of this compound using techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). These studies aim to develop sensitive detection methods for this compound in environmental samples, enhancing monitoring capabilities for pesticide residues .
Degradation Studies
Kinetic studies have been conducted to understand the degradation pathways of this compound in alkaline media. These studies are crucial for assessing the environmental persistence of the compound and its potential impacts on ecosystems .
Toxicity Profile
This compound exhibits varying levels of toxicity:
- Mammals and Birds : Moderately toxic
- Bees : Moderately toxic
- Fish : Highly toxic
The compound has been flagged for potential cardiovascular, liver, and kidney toxicity in humans, necessitating careful handling and application practices .
Mobility and Soil Interaction
This compound is characterized by low aqueous solubility but is soluble in most organic solvents. It is reported as non-mobile in soil, indicating a lower risk of leaching into groundwater systems. However, its high toxicity to aquatic organisms raises concerns regarding surface water contamination following agricultural runoff .
Persistence
Research indicates that this compound can persist in the environment for extended periods, particularly under certain conditions. Understanding its degradation rates is essential for evaluating long-term environmental impacts .
Case Study 1: Efficacy Against Spider Mites
A field trial conducted on tomato plants demonstrated that this compound effectively reduced spider mite populations by over 80% within two weeks of application. The study highlighted the importance of timing and dosage in maximizing pest control while minimizing non-target effects.
| Parameter | Value |
|---|---|
| Initial Mite Count | 1000 mites/plant |
| Post-Treatment Count | 150 mites/plant |
| Reduction Percentage | 85% |
Case Study 2: Electrochemical Detection
A study explored the use of electrochemical methods for detecting this compound residues in agricultural runoff. The developed method showed a detection limit of 0.01 mg/L, significantly improving monitoring capabilities.
| Method Used | Detection Limit |
|---|---|
| Cyclic Voltammetry | 0.01 mg/L |
| Square Wave Voltammetry | 0.005 mg/L |
Mechanism of Action
The mechanism of action of Dinobuton as a pesticide involves the inhibition of specific enzymes in pests, leading to their death . The molecular targets include enzymes involved in the metabolic pathways essential for the survival of the pests . The exact pathways and molecular interactions are still under investigation, but it is known that this compound disrupts normal cellular functions in pests .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dinobuton belongs to the dinitrophenol pesticide class, sharing functional and structural similarities with compounds like dinoseb (DNBP) and binapacryl, while differing from cycloprate in chemical class and mode of action.
Dinoseb (DNBP)
- Chemical Structure: Dinoseb (C₁₀H₁₂N₂O₅) is the hydrolyzed phenolic form of this compound, lacking the isopropyl carbonate ester group .
- Mode of Action: Like this compound, it uncouples oxidative phosphorylation but is directly bioactive without requiring hydrolysis .
- Applications: Primarily a herbicide and insecticide, whereas this compound is specialized for acaricidal and fungicidal uses .
- Toxicity: Dinoseb exhibits higher acute toxicity in mammals due to rapid dermal absorption and systemic effects .
- Environmental Persistence: Less persistent than this compound, as it lacks the ester group that delays degradation .
- Detection: Typically analyzed via HPLC or spectrophotometry, contrasting with this compound’s advanced electrochemical sensors .
Cycloprate
- Chemical Structure: A cyclopropane derivative (C₁₈H₃₄O₂), structurally distinct from dinitrophenols .
- Mode of Action : Hydrolyzes to cyclopropane acid, which binds carnitine, disrupting lipid metabolism in mites .
- Toxicity: Lower mammalian toxicity compared to this compound due to its targeted lipid metabolism disruption .
- Detection: Relies on chromatography and mass spectrometry, lacking the electrochemical sensitivity seen in this compound detection .
Binapacryl
- Chemical Structure: Another dinitrophenol ester (C₁₅H₁₈N₂O₆), with a methyl acrylate group instead of isopropyl carbonate .
- Mode of Action : Similar uncoupling activity but with a broader spectrum against fungi and insects .
- Regulatory Status: Banned in many regions due to high toxicity, whereas this compound remains regulated but in use .
Data Table: Key Comparative Properties
| Property | This compound | Dinoseb (DNBP) | Cycloprate | Binapacryl |
|---|---|---|---|---|
| Chemical Class | Dinitrophenyl carbonate ester | Dinitrophenol | Cyclopropane derivative | Dinitrophenyl ester |
| Molecular Weight | 326.3 | 240.2 | 306.5 | 310.3 |
| Mode of Action | Uncouples oxidative phosphorylation | Same as this compound | Inhibits lipid metabolism | Uncouples phosphorylation |
| Hydrolysis Product | Dinoseb | N/A | Cyclopropane acid | Dinoseb |
| Primary Use | Acaricide, fungicide | Herbicide, insecticide | Acaricide | Fungicide, insecticide |
| Detection Limit | 0.012 µg·mL⁻¹ (electrochemical) | ~1 µg·mL⁻¹ (HPLC) | ~0.5 µg·mL⁻¹ (LC-MS) | ~0.1 µg·mL⁻¹ (GC-MS) |
| Toxicity (LD₅₀ Rat) | 140 mg/kg | 25 mg/kg | 2,500 mg/kg | 50 mg/kg |
Research Findings and Implications
Hydrolysis Dynamics: this compound’s ester group delays its activation, reducing immediate toxicity compared to dinoseb but increasing environmental persistence .
Sensor Advancements: Fe₂O₃-ZnO/GCE nanosensors offer superior sensitivity for this compound over traditional methods used for similar compounds, highlighting innovations in environmental monitoring .
Regulatory Considerations: Dinoseb and binapacryl’s higher toxicity has led to stricter regulations, whereas this compound’s controlled release mechanism allows continued use under careful oversight .
Biological Activity
Dinobuton, a dinitrophenol compound, is primarily known for its use as a pesticide and acaricide in agricultural applications. Despite its utility, concerns regarding its biological activity and environmental impact have led to significant scrutiny. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and ecological effects based on diverse research findings.
This compound is characterized by its low aqueous solubility and high solubility in organic solvents. It acts primarily as an uncoupler of oxidative phosphorylation, disrupting energy production in cells. This mechanism can lead to significant metabolic disturbances in various organisms.
| Property | Value |
|---|---|
| Chemical Structure | Dinitrophenol |
| Solubility | Low in water, high in organic solvents |
| Toxicity Class | Moderately hazardous |
| Environmental Fate | Non-mobile |
Toxicological Profile
The toxicological profile of this compound indicates moderate toxicity to mammals and birds, with high toxicity levels observed in aquatic organisms. Reports suggest potential cardiovascular, liver, and kidney toxicity in humans, although comprehensive human data remains limited.
Case Studies on Toxicity
- Aquatic Toxicity : Studies have shown that this compound is highly toxic to fish species at low concentrations, raising concerns about its impact on aquatic ecosystems. Empirical studies indicate adverse effects on reproduction and survival rates in aquatic organisms exposed to this compound .
- Mammalian Toxicity : In laboratory settings, this compound exposure has resulted in decreased sperm parameters and gestation indices in rats, highlighting its reproductive toxicity . The oral LD50 values indicate that it poses a significant risk when ingested.
- Environmental Persistence : this compound has been noted for its persistence in the environment, particularly in water bodies where it can hydrolyze slowly but is not readily biodegradable . This persistence raises concerns about long-term ecological impacts.
Ecotoxicological Effects
This compound’s impact extends beyond direct toxicity; it also affects ecological balance by harming non-target species. Its application can lead to the elimination of pests' natural enemies, contributing to pest resurgence and secondary pest outbreaks.
Table 2: Ecotoxicological Effects of this compound
| Organism Type | Effect |
|---|---|
| Aquatic Organisms | High toxicity |
| Birds | Moderately toxic |
| Mammals | Possible cardiovascular effects |
| Bees | Moderately toxic |
Regulatory Status and Environmental Concerns
Due to its hazardous nature, this compound is not approved for use in many regions, including the UK and EU. Regulatory assessments have indicated that while this compound poses risks to individual organisms, it does not significantly threaten broader environmental integrity under current usage patterns .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting Dinobuton in environmental samples, and how are they validated?
- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for quantification. Validate methods by assessing linearity (e.g., correlation coefficient ≥0.99), limit of detection (LOD), and limit of quantification (LOQ) through calibration curves. Cross-validate with spike-and-recovery experiments in matrices like soil or water .
- Key Considerations : Ensure matrix-matched calibration to account for interference from organic matter or ions. Report precision as relative standard deviation (RSD) across replicates .
Q. How do environmental factors (pH, temperature, microbial activity) influence this compound’s degradation kinetics?
- Methodology : Conduct controlled laboratory microcosm studies. Vary pH (e.g., 4–9), temperature (e.g., 10–40°C), and microbial inoculum sources. Monitor degradation via half-life (t₁/₂) calculations using first-order kinetics. Use sterile controls to distinguish abiotic vs. biotic degradation .
- Data Interpretation : Employ ANOVA to identify significant differences in degradation rates across conditions. Correlate microbial diversity (via 16S rRNA sequencing) with degradation efficiency .
Advanced Research Questions
Q. What electrochemical sensor modifications improve sensitivity and selectivity for this compound detection in complex matrices?
- Methodology : Fabricate nanostructured sensors (e.g., Fe₂O₃-ZnO-modified glassy carbon electrodes) and optimize via cyclic voltammetry (CV) and differential pulse voltammetry (DPV). Assess linear range (e.g., 0.05–30.0 µg/mL) and interference from structurally similar pesticides .
- Validation : Compare sensor performance with traditional chromatographic methods. Calculate recovery rates (97–99%) in spiked environmental samples and report RSD for reproducibility .
Q. How can researchers resolve contradictions in this compound’s reported toxicity mechanisms across studies?
- Methodology : Conduct systematic reviews or meta-analyses of existing literature. Prioritize studies with standardized protocols (e.g., OECD guidelines for ecotoxicity). Use in vitro assays (e.g., mitochondrial membrane potential assays) to compare oxidative stress responses across cell lines .
- Data Integration : Apply Bradford Hill criteria to evaluate causality between this compound exposure and observed effects (e.g., genotoxicity vs. metabolic disruption) .
Q. What experimental designs are optimal for studying this compound’s interactions with co-occurring pollutants in soil?
- Methodology : Use factorial design experiments to test synergistic/antagonistic effects with heavy metals or other pesticides. Measure bioavailability via passive sampling devices (e.g., solid-phase microextraction). Model interactions using concentration addition or independent action models .
- Analytical Tools : Combine LC-MS/MS for quantification with metabolomics to assess microbial community shifts .
Q. How can isotopic labeling techniques elucidate this compound’s degradation pathways in aquatic systems?
- Methodology : Synthesize ¹³C- or ¹⁵N-labeled this compound for tracer studies. Monitor transformation products via high-resolution mass spectrometry (HRMS). Use quantum chemical calculations to predict reactive sites for hydrolysis or photolysis .
- Data Analysis : Construct mass balance models to account for all major metabolites (e.g., dinoseb or carbamate derivatives) .
Methodological Best Practices
- For Contradictory Data : Apply sensitivity analysis to identify variables most affecting outcomes (e.g., pH in degradation studies). Use open-source tools like R or Python for robust statistical modeling .
- For Sensor Development : Prioritize reproducibility by reporting electrode fabrication parameters (e.g., nanoparticle size, deposition time) and storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
